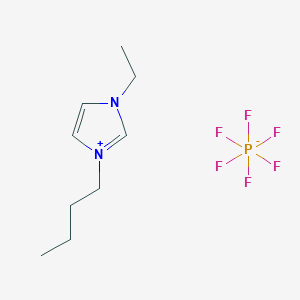
1-butyl-3-ethylimidazolium Hexafluorophosphate
Descripción general
Descripción
1-butyl-3-ethylimidazolium hexafluorophosphate is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. Ionic liquids like this compound have gained significant attention in various fields of research and industry due to their potential as green solvents and their ability to facilitate various chemical reactions.
Mecanismo De Acción
Target of Action
1-Butyl-3-ethylimidazolium Hexafluorophosphate, also known as this compound, 98%, is primarily used as a solvent in various synthetic and catalytic transformations . Its primary targets are therefore the reactants in these transformations, where it facilitates their interaction and reaction.
Mode of Action
This compound belongs to a class of substances known as ionic liquids. Ionic liquids are salts in a liquid state, and they are powerful solvents and electrically conducting fluids The unique properties of ionic liquids, such as their negligible vapor pressure and wide electrochemical window, make them particularly effective in this role .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific reactions it is used to facilitate. It is known to be involved in the denitration of the primary o−no 2 group, forming a c=o bond and releasing no 2 gas .
Pharmacokinetics
Its properties as an ionic liquid, including its hydrophobicity and low volatility, suggest that it would have low bioavailability .
Result of Action
The primary result of the action of this compound is to facilitate chemical reactions. For example, it has been used as a medium for reactions such as ring-closing metathesis of diene and enyne substrates . It is also known to very slowly decompose in the presence of water .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness as a solvent can be affected by temperature and pressure . Additionally, its stability can be compromised in the presence of water, as it is known to slowly decompose when exposed to moisture .
Métodos De Preparación
The synthesis of 1-butyl-3-ethylimidazolium hexafluorophosphate typically involves a two-step process. The first step is the alkylation of 1-ethylimidazole with 1-chlorobutane to form 1-butyl-3-ethylimidazolium chloride. This reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The second step involves a metathesis reaction between 1-butyl-3-ethylimidazolium chloride and potassium hexafluorophosphate to yield this compound. This reaction is typically performed in an organic solvent, such as acetonitrile, and the product is purified by recrystallization or extraction methods .
Análisis De Reacciones Químicas
1-butyl-3-ethylimidazolium hexafluorophosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation products depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed are typically the reduced forms of the imidazolium ring.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, where nucleophiles such as halides or alkoxides replace one of the substituents on the ring.
Aplicaciones Científicas De Investigación
1-butyl-3-ethylimidazolium hexafluorophosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various organic reactions, such as Diels-Alder reactions, Friedel-Crafts reactions, and Heck coupling reactions.
Biology: This compound is used in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore the potential of this compound in drug delivery systems.
Industry: It is used in the development of advanced materials, such as ionic liquid-based electrolytes for batteries and supercapacitors.
Comparación Con Compuestos Similares
1-butyl-3-ethylimidazolium hexafluorophosphate can be compared with other imidazolium-based ionic liquids, such as:
1-butyl-3-methylimidazolium hexafluorophosphate: Similar in structure but with a methyl group instead of an ethyl group.
1-hexyl-3-methylimidazolium hexafluorophosphate: Contains a hexyl group instead of a butyl group, leading to different hydrophobicity and viscosity.
1-ethyl-3-methylimidazolium hexafluorophosphate: Has an ethyl group instead of a butyl group, resulting in different ionic conductivity and melting point.
These comparisons highlight the unique properties of this compound, such as its balance of hydrophobicity and ionic conductivity, making it suitable for a wide range of applications.
Propiedades
IUPAC Name |
1-butyl-3-ethylimidazol-1-ium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.F6P/c1-3-5-6-11-8-7-10(4-2)9-11;1-7(2,3,4,5)6/h7-9H,3-6H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDGTOOJVGSPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CN(C=C1)CC.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F6N2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B6330565.png)
![2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330574.png)

amine](/img/structure/B6330586.png)








